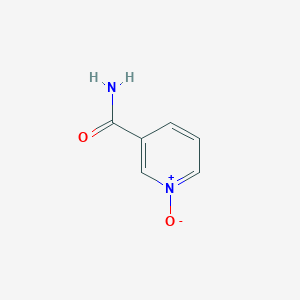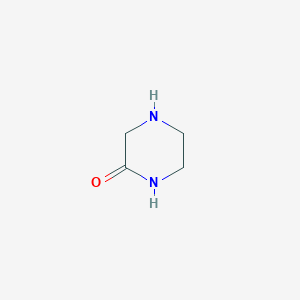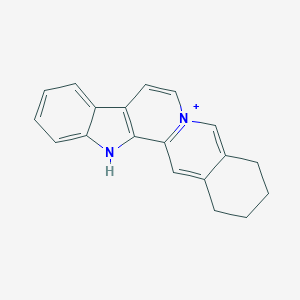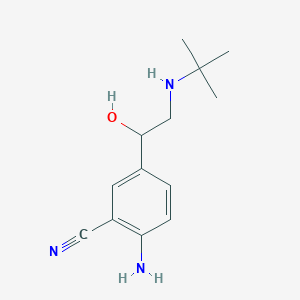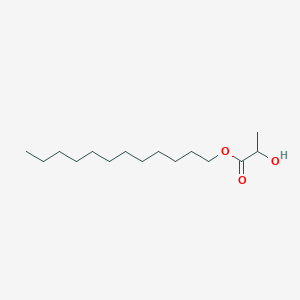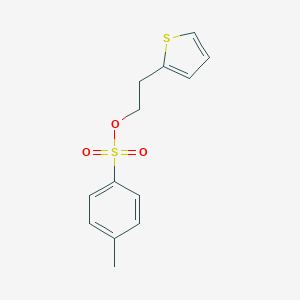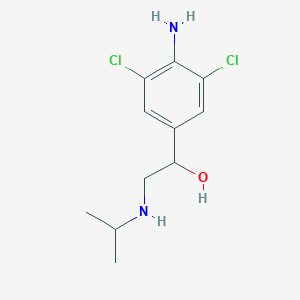
rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an azido group and a naphthalenyloxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- typically involves the reaction of 2-bromo-1-propanol with 1-naphthol under basic conditions to form the naphthalenyloxy intermediate. This intermediate is then reacted with sodium azide to introduce the azido group . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition, with solvents like water or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted propanol derivatives with various functional groups replacing the azido group.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
Scientific Research Applications
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can be used to link different molecules together. This property is particularly useful in click chemistry, where the compound can be used to attach functional groups to biomolecules or other substrates .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1-naphthalenyloxy)-2-propanol: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-: Contains a chloro group instead of an azido group, leading to different reactivity and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: A tertiary amine derivative with different chemical properties and uses.
Uniqueness
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it valuable in click chemistry and other applications where the formation of stable triazole rings is desired.
Properties
IUPAC Name |
1-azido-3-naphthalen-1-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYVTMHROMKAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444081 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-64-5 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
